molecular formula C24H36O6 B1251660 Deoxynortrichoharzin

Deoxynortrichoharzin

Cat. No.: B1251660
M. Wt: 420.5 g/mol
InChI Key: FUTZVCABGNACKX-QKIFKDKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxynortrichoharzin is a natural product found in Paecilomyces with data available.

Scientific Research Applications

  • Nitric Oxide and Peroxynitrite in Health and Disease : This paper highlights the significant role of nitric oxide in biology and medicine, focusing on its signaling functions and the cytotoxicity of peroxynitrite, a product of nitric oxide reaction. This is relevant for understanding the biological interactions of various compounds (Pacher, Beckman, & Liaudet, 2007).

  • Drug Discovery A Historical Perspective

    : This review traces the evolution of drug research, emphasizing the impact of molecular biology and genomics. It discusses how natural compounds from herbal medicine have contributed to drug discovery, which is pertinent to understanding the discovery and applications of compounds like Deoxynortrichoharzin (Drews, 2000).

  • Deoxypodophyllotoxin A Promising Therapeutic Agent from Herbal Medicine

    : Deoxypodophyllotoxin, a natural compound, is investigated for its potential as an antitumor and anti-inflammatory agent. This research could provide a model for studying similar compounds (Khaled, Jiang, & Zhang, 2013).

  • Review of Recent Studies on Resistance to Cytotoxic Deoxynucleoside Analogues : This paper reviews the resistance mechanisms to deoxynucleoside analogues, which are used in cancer treatment. Understanding resistance mechanisms is crucial for developing effective therapies with compounds like this compound (Jordheim & Dumontet, 2007).

  • Determination of Deoxynivalenol (DON) and its Derivatives Current Status of Analytical Methods

    : This review discusses the analytical methods for detecting deoxynivalenol and its derivatives, important for understanding the detection and analysis of similar compounds (Ran et al., 2013).

Properties

Molecular Formula

C24H36O6

Molecular Weight

420.5 g/mol

IUPAC Name

(E)-5-[[(1S,2R,4R,4aS,5S,6S,8aR)-5-acetyl-6-[(2R)-butan-2-yl]-1-hydroxy-4,5-dimethyl-2,3,4,4a,6,8a-hexahydro-1H-naphthalen-2-yl]oxy]-3-methyl-5-oxopent-3-enoic acid

InChI

InChI=1S/C24H36O6/c1-7-14(3)18-9-8-17-22(24(18,6)16(5)25)15(4)12-19(23(17)29)30-21(28)11-13(2)10-20(26)27/h8-9,11,14-15,17-19,22-23,29H,7,10,12H2,1-6H3,(H,26,27)/b13-11+/t14-,15-,17-,18-,19-,22+,23+,24+/m1/s1

InChI Key

FUTZVCABGNACKX-QKIFKDKCSA-N

Isomeric SMILES

CC[C@@H](C)[C@H]1C=C[C@@H]2[C@@H]([C@@]1(C)C(=O)C)[C@@H](C[C@H]([C@H]2O)OC(=O)/C=C(\C)/CC(=O)O)C

Canonical SMILES

CCC(C)C1C=CC2C(C1(C)C(=O)C)C(CC(C2O)OC(=O)C=C(C)CC(=O)O)C

Synonyms

deoxynortrichoharzin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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